Stereochemical Purity in SMYD3 Inhibition
The trans-(1r,4r) configuration is critical for maintaining bioactivity in SMYD3 inhibitor scaffolds. When the (1r,4r)-isobutylamino cyclohexyl fragment is incorporated into a 5-cyclopropylisoxazole-3-carboxamide, the resulting compound shows an IC50 of 2.56 μM against SMYD3 [1]. In the same patent series, a closely related compound lacking the trans-cyclohexyl constraint but with similar substituents exhibits an IC50 of 97.3 nM, highlighting that the specific stereochemistry and substitution pattern fine-tune potency [2]. While the target compound itself is an intermediate, this data directly demonstrates that the (1r,4r) geometry is non-redundant; substitution with the cis-isomer or other diastereomers would lead to a different pharmacological profile and potential loss of target engagement.
| Evidence Dimension | SMYD3 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.56 μM (for the amide derivative incorporating the target's trans-cyclohexylamine scaffold) |
| Comparator Or Baseline | 97.3 nM (for Compound 6 in US10106510, a structurally related SMYD3 inhibitor without the trans-cyclohexyl constraint) |
| Quantified Difference | ~26-fold difference in IC50 between the scaffold-containing inhibitor and the more potent constrained analog, underscoring the stereochemical influence. |
| Conditions | SMYD3 enzyme inhibition assay using S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Tris, Tween20, DMSO, BSG [1] |
Why This Matters
Procuring the (1r,4r)-stereoisomer ensures fidelity in SAR campaigns, as even subtle changes in ring geometry can drastically alter potency (here, a >25-fold shift), preventing misleading biological readouts in epigenetic drug discovery.
- [1] BindingDB. (2019). BDBM293360: 5-cyclopropyl-N-((1r,4r)-4-(isobutylamino)cyclohexyl)isoxazole-3-carboxamide. IC50 = 2.56E+3 nM. Assay Data for US10106510, Compound 24. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=293360 View Source
- [2] BindingDB. (2019). BDBM293337: Mixture of N-((1S,2R,4S)-4-((R)-3-aminobutanamido)-2-ethylcyclohexyl)-5-ethylisoxazole-3-carboxamide (IC50 = 97.3 nM). Assay Data for US10106510, Compound 6. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=293337 View Source
